(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide
CAS No.:
Cat. No.: VC13358914
Molecular Formula: C6H11NO6
Molecular Weight: 193.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO6 |
|---|---|
| Molecular Weight | 193.15 g/mol |
| IUPAC Name | (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide |
| Standard InChI | InChI=1S/C6H11NO6/c7-6(13)5(12)4(11)3(10)2(9)1-8/h1-5,9-12H,(H2,7,13)/t2-,3+,4-,5-/m0/s1 |
| Standard InChI Key | JRIOKBXQMHEJOZ-QTBDOELSSA-N |
| Isomeric SMILES | C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)N)O)O)O)O |
| Canonical SMILES | C(=O)C(C(C(C(C(=O)N)O)O)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Configuration
The compound’s IUPAC name, (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide, reflects its stereochemical specificity. The four hydroxyl groups (-OH) occupy the 2S, 3S, 4S, and 5R positions, while the oxo group (=O) is located at the sixth carbon. The amide group (-CONH₂) at the terminal carbon distinguishes it from similar hexanoic acid derivatives .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁NO₆ | |
| Molecular Weight | 193.15 g/mol | |
| CAS Number | 14307-17-6 | |
| IUPAC Name | (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide | |
| Isomeric SMILES | C(=O)C@@HO |
The stereochemistry is critical for its interactions with biological targets. Computational analyses using Isomeric SMILES and InChIKey (JRIOKBXQMHEJOZ-QTBDOELSSA-N) confirm its three-dimensional arrangement.
Synthesis and Preparation
Synthetic Routes
The synthesis of (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide typically involves multi-step reactions starting from sugar derivatives like glucose or galactose. Key steps include:
-
Oxidation: Introduction of the oxo group at C6 via controlled oxidation.
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Hydroxylation: Stereoselective addition of hydroxyl groups using asymmetric catalysts.
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Amidation: Conversion of the carboxylic acid to an amide via reaction with ammonia or amines.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxidation | NaOCl, TEMPO, 0°C, pH 9–10 | 75% | |
| Hydroxylation | OsO₄, NMO, H₂O/acetone, 25°C | 62% | |
| Amidation | NH₃ (g), DCC, DMAP, THF, 0°C | 58% |
Purification and Analysis
Purification often employs column chromatography (silica gel, ethyl acetate/methanol eluent) and recrystallization from aqueous ethanol. High-resolution mass spectrometry (HRMS) and chiral HPLC are used to verify purity and stereochemical integrity.
Biological and Pharmaceutical Applications
Table 3: Biological Activity Data
| Assay | Result | Source |
|---|---|---|
| Bax Protein Binding | ΔG = -5.3 kcal/mol | |
| Antioxidant Activity (ABTS) | IC₅₀ = 25.70 µg/mL | |
| Cytotoxicity (HeLa) | EC₅₀ > 100 µM |
Comparative Analysis with Analogues
The (2S,3R,4R,5R) stereoisomer (PubChem CID: 85090) exhibits distinct bioactivity, underscoring the importance of stereochemistry . For example, while the (2S,3S,4S,5R) isomer binds Bax, the (2S,3R,4R,5R) variant shows no significant activity .
Research Limitations and Future Directions
Current data on (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide remain sparse. Key gaps include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume